molecular formula C10H18O3 B1596997 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal CAS No. 127600-13-9

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal

Cat. No. B1596997
CAS RN: 127600-13-9
M. Wt: 186.25 g/mol
InChI Key: KSKRSPYEXSAZRE-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound that has been attracting significant attention. It is employed as an intermediate for pharmaceuticals . The molecular formula of this compound is C10H18O3 and it has a molecular weight of 186.25 g/mol.


Synthesis Analysis

The synthesis of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures, has been developed . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .


Chemical Reactions Analysis

The reactions of both amino acids and their methylesters with 3- (5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .

Scientific Research Applications

Synthesis of Anti-Inflammatory Agents

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal has been utilized in the development of novel anti-inflammatory drugs. Researchers synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which exhibited significant anti-inflammatory activities in mice, surpassing even the standard drug aspirin in some instances. This study underscores the potential of 1,3-dioxane derivatives in pharmaceutical applications, particularly in creating new anti-inflammatory agents (Li et al., 2008).

Polyketide Synthesis

The compound has been used in synthesizing building blocks for polyketides, which are natural compounds known for their antitumor activity. The synthesis involved transforming derivatives of 1,3-dioxane into various compounds, demonstrating the utility of 1,3-dioxane derivatives in creating complex molecules with potential medicinal properties (Shklyaruck, 2015).

Applications in Solar Cells

Researchers have also explored the use of this compound in the field of renewable energy. It was used in the synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in plastic solar cells. This study indicates the potential of 1,3-dioxane derivatives in enhancing the efficiency of photovoltaic cells (Jørgensen & Krebs, 2005).

Catalysis in Chemical Synthesis

1,3-dioxane derivatives have been investigated for their role in catalysis. For example, the acid-catalyzed condensation of glycerol with aldehydes, including derivatives of 1,3-dioxane, has been studied to create novel platform chemicals. These compounds are of particular interest as precursors for derivatives of 1,3-propanediol, a valuable chemical in various industrial applications (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKRSPYEXSAZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370493
Record name 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127600-13-9
Record name 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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